

Technical Guide: 5-(Benzyloxy)-1H-indazole in Research and Development

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Compound of Interest

Compound Name: 5-(benzyloxy)-1H-indazole

Cat. No.: B152619

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This technical guide provides an in-depth overview of **5-(benzyloxy)-1H-indazole**, a key heterocyclic compound in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering essential data, experimental protocols, and a visual representation of its synthesis workflow. This versatile molecule serves as a crucial building block for the synthesis of a wide range of bioactive compounds.

Core Molecular Data

5-(Benzyloxy)-1H-indazole is a stable and reactive compound, making it an ideal scaffold for developing complex organic molecules. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₁₂ N ₂ O
Molecular Weight	224.26 g/mol
CAS Number	78299-75-9
Appearance	Yellow to brown solid

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of **5-(benzyloxy)-1H-indazole**.

General Procedure for the Synthesis of 5-(benzyloxy)-1H-indazole

This protocol is adapted from established chemical literature and outlines the synthesis from 1H-indazol-5-ol and benzyl bromide.

Materials:

- 1H-indazol-5-ol
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate ($MgSO_4$)
- Water

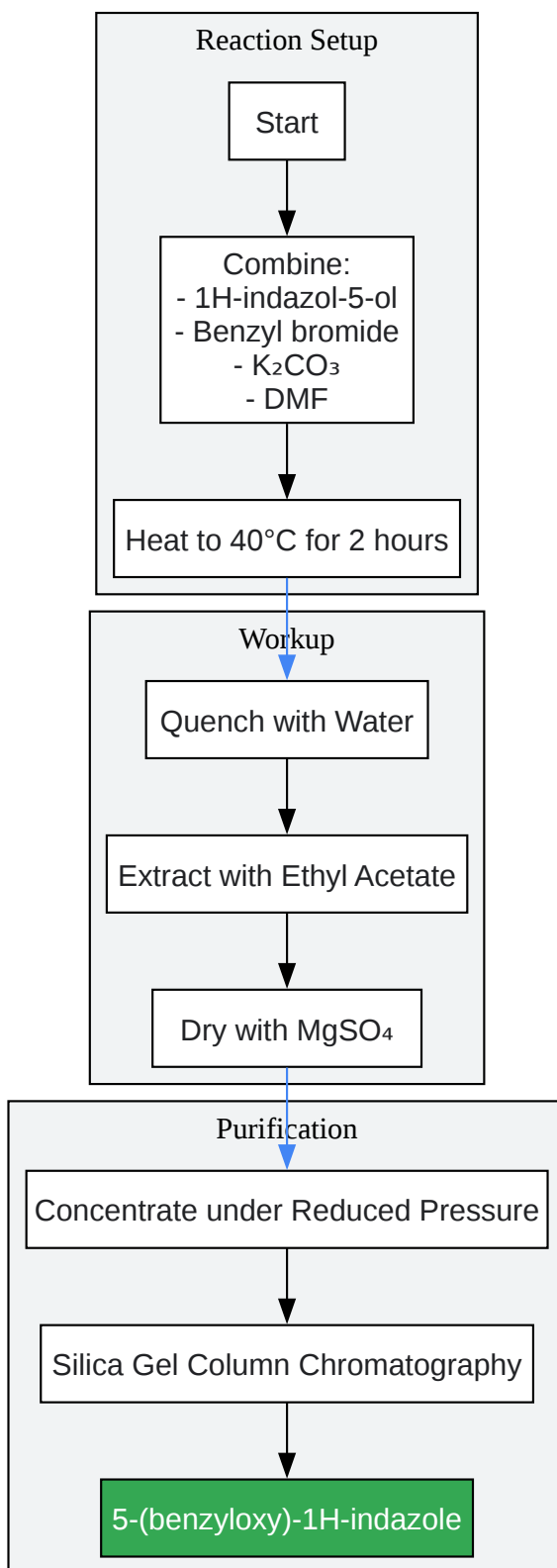
Procedure:

- To a solution of 1H-indazol-5-ol (100 mg, 0.745 mmol) in N,N-dimethylformamide (2 mL), sequentially add potassium carbonate (103 mg, 0.745 mmol) and benzyl bromide (0.089 mL, 0.745 mmol).
- Heat the reaction mixture to 40°C and maintain this temperature for 2 hours.
- Upon completion of the reaction, pour the mixture into water (20 mL).
- Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Concentrate the dried organic layer under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the final product, **5-(benzyloxy)-1H-indazole**.^[1]

Experimental Workflow: Synthesis of 5-(Benzyloxy)-1H-indazole

The following diagram illustrates the key steps in the synthesis of **5-(benzyloxy)-1H-indazole**.



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Synthesis Workflow for **5-(benzyloxy)-1H-indazole**

Applications in Drug Discovery

5-(Benzyloxy)-1H-indazole is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its derivatives have shown significant potential in several therapeutic areas.

- **Neurological Disorders:** This compound is a key intermediate in the synthesis of drugs targeting neurological conditions.[2] For instance, a derivative, 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, has been developed as a PET radiotracer for imaging acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
- **Oncology:** The indazole core is present in several kinase inhibitors. A related compound, 5-(3,5-difluorobenzyl)-1H-indazole, has been identified as a pharmacophore for dual inhibitors of anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS (ROS1), which are key targets in non-small cell lung cancer.
- **Anti-inflammatory Agents:** The broader family of indazole derivatives has been explored for anti-inflammatory properties.

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References

- 1. 5-BENZYLOXY-1H-INDAZOLE CAS#: 78299-75-9 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
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